molecular formula C10H10ClNO B2803988 3-[(3-Chlorophenyl)methoxy]propanenitrile CAS No. 1467460-02-1

3-[(3-Chlorophenyl)methoxy]propanenitrile

Cat. No.: B2803988
CAS No.: 1467460-02-1
M. Wt: 195.65
InChI Key: FDRSNAOLTKQLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanenitrile backbone with a 3-chlorophenylmethoxy substituent. Nitriles are versatile intermediates in organic synthesis, often employed in pharmaceuticals, agrochemicals, and materials science. Below, we compare this compound with structurally related nitriles, focusing on substituent effects, physicochemical properties, and applications inferred from analogs.

Properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7H,2,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRSNAOLTKQLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467460-02-1
Record name 3-[(3-chlorophenyl)methoxy]propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)methoxy]propanenitrile typically involves the reaction of 3-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the chloride ion from the benzyl chloride, forming the nitrile group.

Industrial Production Methods

In an industrial setting, the production of 3-[(3-Chlorophenyl)methoxy]propanenitrile can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)methoxy]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to 3-[(3-Chlorophenyl)methoxy]propanenitrile exhibit antimicrobial activity. Specifically, derivatives of propanenitriles have been found effective against various bacterial and fungal infections. These compounds can be incorporated into formulations designed to protect industrial products from microbial deterioration .

Anti-inflammatory Applications
The compound shows promise in the development of anti-inflammatory medications. Studies suggest that related propanenitriles possess analgesic and antipyretic properties, making them suitable for treating conditions characterized by pain and inflammation, such as arthritis.

Biochemical Research

Proteomics Research
In proteomics research, 3-[(3-Chlorophenyl)methoxy]propanenitrile serves as a biochemical tool to study protein interactions and functions. Its structure allows it to be involved in various biochemical assays aimed at understanding protein dynamics within cells.

Pharmaceutical Development

Drug Formulation
The compound is being explored for its potential inclusion in drug formulations aimed at treating various cancers and inflammatory diseases. Its structure allows for modifications that can enhance its efficacy against specific targets within the body, such as protein kinases involved in cancer progression .

Industrial Applications

Microbial Control in Industrial Products
Due to its antimicrobial properties, this compound can be applied in industrial settings to prevent microbial contamination in products like paints, adhesives, and emulsions. This application is crucial for maintaining product integrity and extending shelf life .

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Interaction : It can be used in studies involving enzyme interactions, potentially acting as an inhibitor or substrate in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may inhibit certain bacterial enzymes, leading to antimicrobial effects.
  • Cellular Effects : It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, potentially affecting cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInteracts with enzymes involved in metabolic pathways
Antimicrobial EffectsInhibits bacterial growth by targeting specific enzymes
Cell SignalingModulates signaling pathways affecting cell function

Case Study: Inhibition of Type III Secretion System (T3SS)

A study examined the effects of various compounds on the Type III secretion system in bacteria. High concentrations of this compound were found to significantly inhibit the secretion of specific proteins involved in pathogenicity, suggesting its potential as a therapeutic agent against bacterial infections.

Table 2: Concentration-Dependent Effects on T3SS

Concentration (μM)% Inhibition of Secretion
1020%
2540%
5050%

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methoxy]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences among analogs of 3-[(3-Chlorophenyl)methoxy]propanenitrile:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Physical State (if reported) Reference
3-[(3-Methoxyphenyl)amino]propanenitrile C₁₀H₁₂N₂O 3-Methoxyphenylamino group 176.22 g/mol Requires empirical data
2-(3-Methoxyphenyl)propanenitrile C₁₀H₁₁NO 3-Methoxyphenyl group at C2 of propanenitrile 161.20 g/mol Liquid (room temperature)
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile C₁₁H₇ClN₂O Chloro, methoxy phenyl + two nitrile groups 218.64 g/mol Not reported
3-(4-Chloro-3-methylphenoxy)propanenitrile C₁₀H₁₀ClNO 4-Chloro-3-methylphenoxy group 195.65 g/mol Not reported
3-[(3-Chlorophenyl)methoxy]propanenitrile C₁₀H₁₀ClNO 3-Chlorophenylmethoxy group 195.65 g/mol Inferred solid/liquid N/A

Key Observations :

  • Substituent Position: The position of the chloro and methoxy groups significantly impacts reactivity.
  • Functional Groups: The presence of dual nitriles in 2-[(3-chloro-4-methoxyphenyl)methylidene]propanedinitrile () enhances electrophilicity, making it more reactive in cycloaddition reactions compared to mono-nitrile analogs.
  • Physical State: 2-(3-Methoxyphenyl)propanenitrile is a liquid at room temperature (), suggesting that similar compounds with non-polar substituents may exhibit low melting points.

Reactivity Trends :

  • Electron-withdrawing groups (e.g., chloro in 3-chlorophenylmethoxy) increase the nitrile's electrophilicity, enhancing its utility in nucleophilic additions.
  • Methoxy groups (electron-donating) in analogs like and may stabilize intermediates in polymerization or cross-coupling reactions.

Biological Activity

3-[(3-Chlorophenyl)methoxy]propanenitrile is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a propanenitrile moiety. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Chemical Formula : C₉H₈ClN
  • CAS Number : 1467460-02-1
  • Molecular Weight : 169.62 g/mol

The biological activity of 3-[(3-Chlorophenyl)methoxy]propanenitrile involves its interaction with various molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit activities such as:

  • Antimicrobial Properties : Many chlorophenyl derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Compounds with nitrile groups are often involved in modulating inflammatory pathways, which could be relevant for conditions like arthritis or other inflammatory diseases.

Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that chlorophenyl derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy .
  • Anti-inflammatory Properties :
    • In vitro assays indicated that 3-[(3-Chlorophenyl)methoxy]propanenitrile reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory responses .
  • Cytotoxicity Studies :
    • Cytotoxicity assays using human cancer cell lines showed that this compound could induce apoptosis in a dose-dependent manner, with IC50 values around 25 µM for certain cell types .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of 3-[(3-Chlorophenyl)methoxy]propanenitrile against common pathogens:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus64Moderate
Escherichia coli128Moderate
Pseudomonas aeruginosa32High

This data highlights the compound's potential as an antimicrobial agent, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics .

Study on Anti-inflammatory Effects

In an experimental model of inflammation, the administration of 3-[(3-Chlorophenyl)methoxy]propanenitrile resulted in:

  • A significant decrease in tumor necrosis factor-alpha (TNF-α) levels.
  • Reduction in swelling and redness in affected tissues.

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.